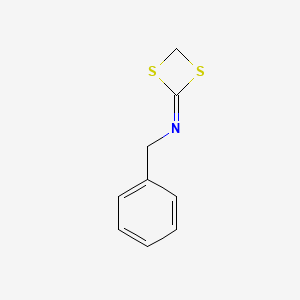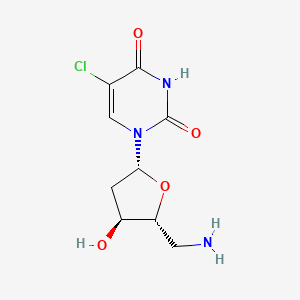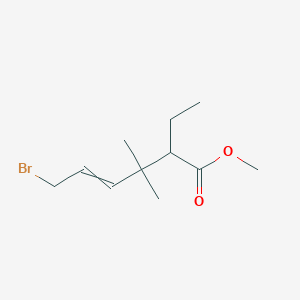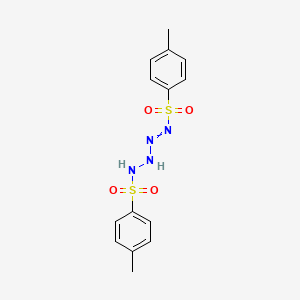![molecular formula C12H18O2Si B14614382 Methyl 3-[dimethyl(phenyl)silyl]propanoate CAS No. 59344-04-6](/img/structure/B14614382.png)
Methyl 3-[dimethyl(phenyl)silyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[dimethyl(phenyl)silyl]propanoate is an organosilicon compound featuring a silyl group attached to a propanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[dimethyl(phenyl)silyl]propanoate typically involves the reaction of a silylating agent with a propanoate ester. One common method is the hydrosilylation of an unsaturated ester with dimethylphenylsilane in the presence of a platinum catalyst. The reaction conditions often include:
Reagents: Dimethylphenylsilane, unsaturated ester (e.g., methyl acrylate)
Catalyst: Platinum-based catalyst (e.g., Karstedt’s catalyst)
Solvent: Toluene or another suitable organic solvent
Temperature: 60-80°C
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to handle large volumes
Optimized catalyst loading: to enhance reaction efficiency
Purification steps: such as distillation or chromatography to isolate the desired product
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-[dimethyl(phenyl)silyl]propanoate undergoes various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products:
Oxidation: Silanols or siloxanes
Reduction: Methyl 3-[dimethyl(phenyl)silyl]propanol
Substitution: Various substituted silyl esters
Applications De Recherche Scientifique
Methyl 3-[dimethyl(phenyl)silyl]propanoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: Incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which Methyl 3-[dimethyl(phenyl)silyl]propanoate exerts its effects involves the interaction of the silyl group with various molecular targets. The silyl group can:
Stabilize reactive intermediates: in organic reactions.
Enhance the solubility: of compounds in organic solvents.
Modify the reactivity: of adjacent functional groups through electronic effects.
Comparaison Avec Des Composés Similaires
- Methyl 3-[trimethylsilyl]propanoate
- Methyl 3-[triethylsilyl]propanoate
- Methyl 3-[dimethyl(tert-butyl)silyl]propanoate
Comparison:
- Structural Differences: The presence of different alkyl groups attached to the silicon atom.
- Reactivity: Methyl 3-[dimethyl(phenyl)silyl]propanoate exhibits unique reactivity due to the phenyl group, which can participate in π-π interactions and influence the electronic properties of the compound.
- Applications: While similar compounds are used in organic synthesis and materials science, this compound offers distinct advantages in terms of stability and reactivity.
Propriétés
Numéro CAS |
59344-04-6 |
|---|---|
Formule moléculaire |
C12H18O2Si |
Poids moléculaire |
222.35 g/mol |
Nom IUPAC |
methyl 3-[dimethyl(phenyl)silyl]propanoate |
InChI |
InChI=1S/C12H18O2Si/c1-14-12(13)9-10-15(2,3)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Clé InChI |
MPKMHCNCUAAGQP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC[Si](C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14614300.png)

![4-[2-(Benzylsulfanyl)ethoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614329.png)




![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14614360.png)

![5-[(4-Methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14614377.png)

![Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo-](/img/structure/B14614390.png)
![2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614395.png)
